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Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B1210190 Get Quote

1.0 Introduction

Dihydrocarveol (DHC) is a monoterpenoid alcohol that plays a significant role in the formulation

of various fragrance and flavor compositions. It is a derivative of carvone and is found naturally

in essential oils like caraway and mint.[1] DHC exists as a mixture of eight stereoisomers, and

its organoleptic properties are highly dependent on the specific isomeric composition.[2] While

the term "dihydrocarveol" in commercial use often refers to an unspecified mixture of these

isomers, this document will focus on the available data pertaining to (-)-Dihydrocarveol and its

general role within the industry. It is critical to note that while dihydrocarveol (isomer

unspecified) is widely used, at least one major industry resource recommends the specific

(1R,2R,5R)-(-)-dihydrocarveol isomer as not for fragrance or flavor use.[3] Therefore, the

application data presented herein primarily pertains to the commercially available isomeric

mixtures.

2.0 Organoleptic Profile

The sensory characteristics of dihydrocarveol are complex, often described as a refreshing and

cooling minty profile with additional woody and spicy notes.

Odor: The odor is predominantly minty, reminiscent of spearmint, with a distinct cooling effect

that is less sharp than menthol.[2] It possesses camphoraceous undertones, supported by

warm, sweet-woody, and subtle spicy facets.[2] Some sources also describe anise and green

nuances.[4]
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Flavor/Taste: At a concentration of 15 ppm, the taste is characterized as green and minty

with sweet, weedy, and spicy nuances.[5] In higher concentrations, it can present a slightly

burning, peppery taste with a resemblance to caraway.[5]

3.0 Applications in Industry

Dihydrocarveol is valued for its refreshing scent and flavor-enhancing properties.[6]

Fragrance Industry: It is utilized to enhance the freshness of perfumes, colognes, and

personal care products like soaps.[6] It serves as a sophisticated freshness modifier, a lifter

for heavy floral accords (e.g., tuberose, gardenia), and a complexifier in woody-herbal

compositions.[2] Its persistence is notable, with a substantivity of 20 hours on a smelling

strip.[2][4]

Flavor Industry: As a flavoring agent, it imparts a cool, minty taste to food products, including

chewing gum, candies, and beverages.[6] It is also used in imitation pepper, caraway, and

spice blend flavor compositions.[5]

4.0 Quantitative Data Summary

The following tables summarize key quantitative data for dihydrocarveol (isomer unspecified).

Table 1: Physicochemical Properties of Dihydrocarveol (Isomer Unspecified)
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Property Value Source(s)

Molecular Formula C₁₀H₁₈O [1]

Molecular Weight 154.25 g/mol [1]

Appearance Colorless to pale yellow liquid [2][6]

Boiling Point 224-225 °C [5]

Density 0.926 g/mL at 25 °C [5]

Refractive Index
1.47700 to 1.48700 @ 20.00

°C
[4]

Flash Point 183.00 °F (83.89 °C) [4]

Vapor Pressure 0.100000 mmHg @ 20.00 °C [4]

Table 2: Organoleptic Properties and Sensory Thresholds

Parameter Description Source(s)

Odor Type
Minty, cooling, sweet, woody,

camphoreous, spicy
[2][4]

Odor Strength Medium [4]

Substantivity 20 hours (on smelling strip) [2][4]

Taste Profile
Green, minty, sweet, weedy,

spicy
[5]

Taste Threshold 15 ppm [5]

Table 3: Recommended Usage Levels in Consumer Products
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Product Type
Recommended Max.
Concentration

Source(s)

Fragrance Concentrate 6.0% [4]

Alcoholic Beverages up to 500 ppm [5]

5.0 Mechanism of Sensory Perception

The perception of (-)-Dihydrocarveol's aroma and its characteristic cooling sensation are

mediated by distinct biological signaling pathways.

5.1 Olfactory Pathway

The odor of dihydrocarveol is detected by olfactory receptors (ORs) in the nasal epithelium.

The binding of an odorant molecule to its specific G-protein coupled receptor (GPCR) initiates a

signal transduction cascade. This process involves the activation of an olfactory-specific G-

protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7][8]

The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, allowing an influx

of Ca²⁺ and Na⁺ ions.[8][9] This influx depolarizes the olfactory receptor neuron, which is

further amplified by a Ca²⁺-activated Cl⁻ current, triggering an action potential that travels to

the olfactory bulb in the brain for processing.[7][8]
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General Olfactory Signal Transduction Pathway.

5.2 Chemesthetic (Cooling) Pathway via TRPM8

The cooling sensation produced by dihydrocarveol is likely mediated by the Transient Receptor

Potential Melastatin 8 (TRPM8) channel, a well-established sensor for cold temperatures and

cooling agents like menthol.[10][11] TRPM8 is a non-selective cation channel expressed in

sensory neurons.[12] When a cooling agonist such as dihydrocarveol binds to the channel, it

induces a conformational change that opens the channel pore.[12] This opening allows an

influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. The resulting depolarization

generates an action potential that is transmitted to the brain and perceived as a cooling

sensation, distinct from the olfactory perception.[10]
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Proposed Cooling Sensation Pathway via TRPM8.
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Experimental Protocols
Protocol 1: Chiral Analysis of (-)-Dihydrocarveol by Gas Chromatography-Mass Spectrometry

(GC-MS)

1.1 Principle This protocol outlines the separation and quantification of dihydrocarveol

enantiomers from an essential oil or fragrance matrix using gas chromatography with a chiral

stationary phase column, coupled to a mass spectrometer for detection and identification. The

distinct enantiomers will exhibit different retention times on the chiral column.[13][14]

1.2 Equipment & Reagents

Gas Chromatograph with Mass Spectrometer (GC-MS)

Chiral capillary column (e.g., Rt-βDEXse, 30 m x 0.32 mm, 0.25 µm film thickness)[13]

Autosampler and 1 µL injection syringe

Heptane or Dichloromethane (GC grade)

(-)-Dihydrocarveol analytical standard

Essential oil or fragrance sample containing dihydrocarveol

Volumetric flasks, pipettes, and vials

1.3 Sample Preparation

Prepare a stock solution of the (-)-Dihydrocarveol standard at 1000 µg/mL in heptane.

Create a series of calibration standards by serially diluting the stock solution (e.g., 1, 5, 10,

50, 100 µg/mL).

Accurately weigh 100 mg of the sample matrix (e.g., spearmint oil) into a 10 mL volumetric

flask.

Dilute the sample to the mark with heptane, cap, and vortex to mix thoroughly. This results in

a 1% solution.[13]
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Transfer an aliquot to a 2 mL autosampler vial for analysis.

1.4 GC-MS Parameters

Injector: Split mode, Split ratio 10:1, Temperature 200°C[13]

Injection Volume: 1 µL

Carrier Gas: Helium, Constant flow at 5 cc/min (or linear velocity of 80 cm/sec)[13]

Oven Program:

Initial Temperature: 60°C, hold for 1 min

Ramp: 2°C/min to 200°C[13]

Hold: 5 min at 200°C

MS Transfer Line: 250°C

Ion Source: 230°C

Mass Range: Scan m/z 40-300

Ionization Mode: Electron Ionization (EI) at 70 eV

1.5 Data Analysis

Identify the peaks for the dihydrocarveol isomers based on their retention times (confirmed

by running the standard) and mass spectra.

Generate a calibration curve by plotting the peak area of the (-)-Dihydrocarveol standard

against its concentration.

Quantify the amount of (-)-Dihydrocarveol in the sample by comparing its peak area to the

calibration curve.

Calculate the enantiomeric ratio by comparing the peak areas of the different isomers.
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Workflow for Chiral GC-MS Analysis.

Protocol 2: Sensory Evaluation of Cooling Effect Intensity

2.1 Objective To quantify the perceived cooling intensity of (-)-Dihydrocarveol in a simple

liquid matrix using a trained sensory panel and a graded intensity scale.[15]
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2.2 Panelist Selection & Training

Recruit 10-15 panelists who are non-smokers and have no known taste or smell disorders.

Train panelists to identify and rate the intensity of the "cooling" sensation using reference

standards (e.g., varying low concentrations of L-menthol).

Ensure panelists can consistently use the 0-10 intensity scale, where 0 is "no cooling

sensation" and 10 is "extremely intense cooling".

2.3 Materials

(-)-Dihydrocarveol

Food-grade ethanol

Deionized water

Reference sample: 0.01% L-menthol solution

Control sample: Water with the same percentage of ethanol as test samples

Unsalted crackers and room temperature water (for palate cleansing)[16]

Standardized serving cups, coded with random 3-digit numbers[16]

2.4 Sample Preparation

Prepare a stock solution of (-)-Dihydrocarveol in ethanol.

Prepare the final test sample by diluting the stock solution in water to the desired

concentration (e.g., 50 ppm). Ensure the final ethanol concentration is below the taste

threshold (<1%).

Prepare the control and reference samples.

Pour 20 mL of each sample into the coded cups. Prepare one set for each panelist.

2.5 Procedure
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Conduct the evaluation in individual sensory booths under controlled lighting and

temperature.[16]

Provide each panelist with the set of samples in a randomized order.[16]

Instructions for Panelists: a. Rinse your mouth with water and eat a small piece of an

unsalted cracker. b. Take the entire first sample into your mouth, swish for 10 seconds, and

expectorate. c. Wait 30 seconds, then rate the maximum perceived cooling intensity on the

provided 0-10 scale. d. Wait at least 3 minutes, cleansing your palate with water and

crackers, before evaluating the next sample.[16] e. Repeat for all samples.

2.6 Data Analysis

Collect the intensity ratings from all panelists for each sample.

Calculate the mean and standard deviation of the intensity ratings for the test sample,

control, and reference.

Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine if the cooling

intensity of the (-)-Dihydrocarveol sample is significantly different from the control and the

reference.
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Workflow for Sensory Evaluation of Cooling Intensity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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